Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is a complex organic compound with a unique structure that combines the properties of acetic acid, trichloroacetic acid, and a phenylthioethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester typically involves the esterification of trichloroacetic acid with 2-[(2,5-diethoxyphenyl)thio]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where trichloroacetic acid and 2-[(2,5-diethoxyphenyl)thio]ethanol are fed into a reactor with a catalyst. The reaction conditions are optimized for maximum yield and purity, and the product is continuously extracted and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenylthioethyl group may interact with hydrophobic regions of proteins or membranes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl trichloroacetate: Similar in structure but lacks the phenylthioethyl group.
Trichloroethyl acetate: Another ester of trichloroacetic acid but with a different alcohol component.
Triclopyr: Contains a trichloropyridinyl group instead of a phenylthioethyl group.
Uniqueness
Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is unique due to the presence of both trichloroacetyl and phenylthioethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62774-50-9 |
---|---|
Molecular Formula |
C14H17Cl3O4S |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-(2,5-diethoxyphenyl)sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C14H17Cl3O4S/c1-3-19-10-5-6-11(20-4-2)12(9-10)22-8-7-21-13(18)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
IOZGHBKZNPQLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.